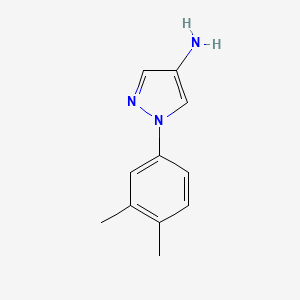
N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(Piridin-3-ilmetil)pirimidina-4,5-diamina: es un compuesto orgánico que pertenece a la clase de derivados de pirimidina. Este compuesto se caracteriza por la presencia de un anillo de piridina unido a un anillo de pirimidina a través de un puente metileno.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de N4-(Piridin-3-ilmetil)pirimidina-4,5-diamina típicamente implica la reacción de piridina-3-carbaldehído con pirimidina-4,5-diamina bajo condiciones específicas. Un método común incluye:
Reacción de condensación: El piridina-3-carbaldehído se hace reaccionar con pirimidina-4,5-diamina en presencia de un catalizador adecuado, como ácido acético, bajo condiciones de reflujo.
Purificación: El producto resultante se purifica mediante técnicas de recristalización para obtener el compuesto deseado en alta pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: N4-(Piridin-3-ilmetil)pirimidina-4,5-diamina puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en los anillos de piridina o pirimidina son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Agentes halogenantes, agentes alquilantes y otros electrófilos.
Principales productos formados:
Oxidación: Formación de N-óxidos u otros derivados oxidados.
Reducción: Formación de derivados reducidos con grupos funcionales alterados.
Sustitución: Formación de derivados de piridina o pirimidina sustituidos.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El compuesto se puede utilizar como ligando en química de coordinación para formar complejos metálicos que actúan como catalizadores en diversas reacciones químicas.
Ciencia de los materiales: Se puede incorporar en matrices poliméricas para mejorar las propiedades de los materiales, como la conductividad y la estabilidad térmica.
Biología y Medicina:
Investigación contra el cáncer: N4-(Piridin-3-ilmetil)pirimidina-4,5-diamina ha mostrado potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas involucradas en la proliferación de células cancerosas.
Actividad antimicrobiana: El compuesto exhibe propiedades antimicrobianas y se puede utilizar en el desarrollo de nuevos antibióticos.
Industria:
Farmacéuticos: Se puede utilizar como intermedio en la síntesis de diversos compuestos farmacéuticos.
Agroquímicos: El compuesto se puede utilizar en el desarrollo de nuevos agroquímicos para la protección de cultivos.
Mecanismo De Acción
El mecanismo de acción de N4-(Piridin-3-ilmetil)pirimidina-4,5-diamina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad y afectando así los procesos celulares. En la investigación del cáncer, se ha demostrado que inhibe las tirosina quinasas, que juegan un papel crucial en la señalización y proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares:
4,5-Diaminopirimidina: Un compuesto estructuralmente similar con dos grupos amino en el anillo de pirimidina.
N4-(Piridin-3-ilmetil)pirimidina-4,6-diamina: Otro derivado con un patrón de sustitución diferente en el anillo de pirimidina.
Singularidad: N4-(Piridin-3-ilmetil)pirimidina-4,5-diamina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su capacidad para formar complejos estables con metales y su potencial como agente anticancerígeno lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H11N5 |
|---|---|
Peso molecular |
201.23 g/mol |
Nombre IUPAC |
4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-6-13-7-15-10(9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5,11H2,(H,13,14,15) |
Clave InChI |
MYEMCKLRJAUYIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=NC=NC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
